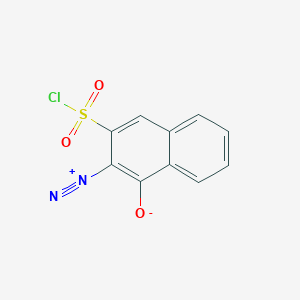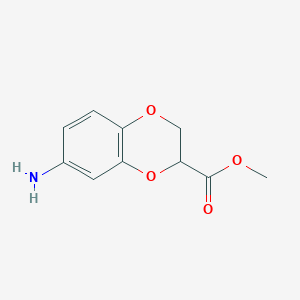![molecular formula C21H7Br4NO5S B13820929 2',4',5',7'-tetrabromo-3',6'-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13820929.png)
2',4',5',7'-tetrabromo-3',6'-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,4’,5’,7’-tetrabromo-3’,6’-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple bromine atoms, hydroxyl groups, and a thiocyanate group, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’,5’,7’-tetrabromo-3’,6’-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one typically involves multi-step organic reactions. The starting materials often include brominated phenols and isobenzofuran derivatives. The reaction conditions usually require the presence of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spiro structure and the incorporation of the thiocyanate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2’,4’,5’,7’-tetrabromo-3’,6’-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form less substituted derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions may produce various thiocyanate-substituted compounds.
Applications De Recherche Scientifique
2’,4’,5’,7’-tetrabromo-3’,6’-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and diagnostic imaging.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2’,4’,5’,7’-tetrabromo-3’,6’-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and thiocyanate group play crucial roles in its reactivity and biological activity. For instance, the thiocyanate group can interact with cellular thiols, leading to the disruption of redox balance and induction of oxidative stress. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,4’,5’,7’-tetrabromo-3’,6’-dihydroxy-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one: Lacks the thiocyanate group, resulting in different chemical and biological properties.
2’,4’,5’,7’-tetrabromo-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid: Contains a carboxylic acid group instead of the thiocyanate group, leading to variations in reactivity and applications.
Uniqueness
The presence of the thiocyanate group in 2’,4’,5’,7’-tetrabromo-3’,6’-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C21H7Br4NO5S |
|---|---|
Poids moléculaire |
705.0 g/mol |
Nom IUPAC |
(2',4',5',7'-tetrabromo-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl) thiocyanate |
InChI |
InChI=1S/C21H7Br4NO5S/c22-12-4-10-18(14(24)16(12)27)30-19-11(5-13(23)17(28)15(19)25)21(10)9-2-1-7(32-6-26)3-8(9)20(29)31-21/h1-5,27-28H |
Clé InChI |
BFQVDORVCJHSQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1SC#N)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


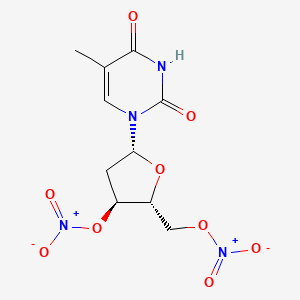
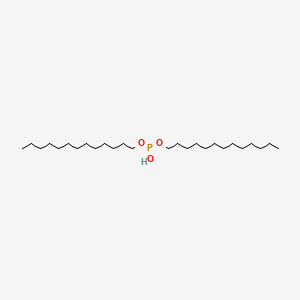
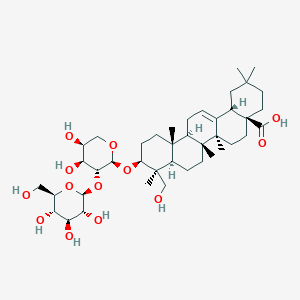
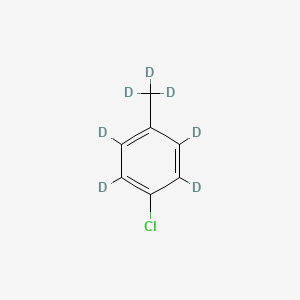
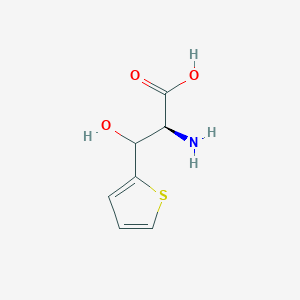
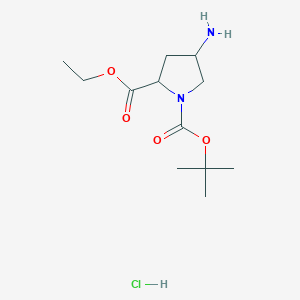
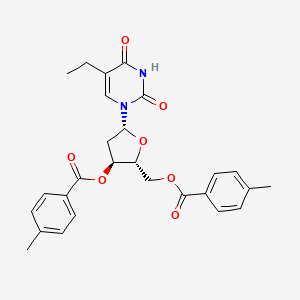
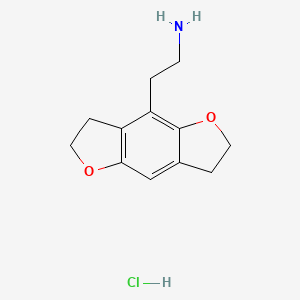
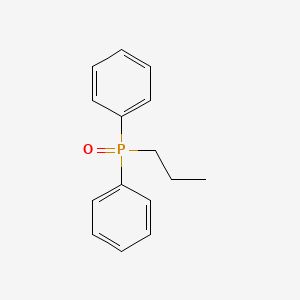
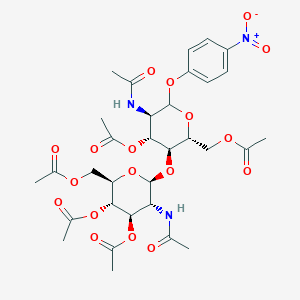
![(2R)-2-(diethylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13820908.png)
